3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
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Overview
Description
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one, also known as 3-hydroxy-5H-dibenzo[a,d]cyclohepten-5-one, is a biochemical compound with the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves several steps. The reaction conditions typically involve the use of bromine and other reagents under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods. The process involves scaling up the reactions and optimizing conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role in developing new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Dibenzosuberenone: A closely related compound with similar structural features but lacking the hydroxy group.
Dibenzosuberone: Another related compound used in similar applications but with different functional groups.
Uniqueness
3-Hydroxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one is unique due to its specific hydroxy group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Properties
CAS No. |
30235-46-2 |
---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H10O2/c16-12-8-7-11-6-5-10-3-1-2-4-13(10)15(17)14(11)9-12/h1-9,16H |
InChI Key |
DZKWIQHKTSOUFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C3C=CC=CC3C1=O)C=C(C=C2)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C2=O)C=C(C=C3)O |
Synonyms |
3-hydroxy-5H-Dibenzo[a,d]cyclohepten-5-one; |
Origin of Product |
United States |
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